molecular formula C10H13N3 B2680265 N,6-dicyclopropylpyrimidin-4-amine CAS No. 2097976-59-3

N,6-dicyclopropylpyrimidin-4-amine

Cat. No.: B2680265
CAS No.: 2097976-59-3
M. Wt: 175.235
InChI Key: AJQSXJWTNBJUHI-UHFFFAOYSA-N
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Description

N,6-dicyclopropylpyrimidin-4-amine is a chemical compound with the molecular formula C10H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two cyclopropyl groups attached to the pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dicyclopropylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as:

    Raw Material Preparation: Ensuring the purity and availability of cyclopropylamine and pyrimidine derivatives.

    Reaction Setup: Mixing the reactants in a reactor with appropriate catalysts and solvents.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Using techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,6-dicyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various alkylated or arylated derivatives.

Scientific Research Applications

N,6-dicyclopropylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,6-dicyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-dicyclopropylpyrimidin-5-amine: A closely related compound with similar structural features.

    2,6-dicyclopropylpyrimidin-4-amine: Another derivative with cyclopropyl groups at different positions on the pyrimidine ring.

Uniqueness

N,6-dicyclopropylpyrimidin-4-amine is unique due to the specific positioning of the cyclopropyl groups, which can influence its chemical reactivity and biological activity. This positioning can result in distinct interactions with molecular targets compared to other similar compounds.

Biological Activity

N,6-Dicyclopropylpyrimidin-4-amine is a compound of significant interest within medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring with two cyclopropyl groups at the N-6 position. The presence of these substituents enhances the steric properties of the molecule, potentially affecting its interaction with biological targets. The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and amination reactions involving pyrimidine derivatives.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

1. Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The dicyclopropyl substitution is hypothesized to enhance binding affinity to specific receptors involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.

2. Anticancer Activity
Research indicates that compounds with similar structures often display anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving receptor modulation or enzyme inhibition. Further investigation is required to establish its efficacy against specific cancer types.

3. Neuropharmacological Effects
There is growing interest in the potential neuropharmacological applications of this compound. Initial findings suggest it may interact with neurotransmitter systems, which could position it as a candidate for treating neurological disorders.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacodynamics and therapeutic potential of this compound:

Study Objective Findings
Study 1Evaluate anti-inflammatory effectsShowed significant reduction in inflammatory markers in vitro.
Study 2Assess anticancer propertiesInduced apoptosis in cancer cell lines; further studies needed for in vivo validation.
Study 3Investigate neuropharmacological effectsDemonstrated modulation of neurotransmitter release; suggests potential for treating anxiety disorders.

These studies highlight the compound's multifaceted biological activity and underscore the need for further research to confirm these effects and explore additional therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that modifications to the pyrimidine core or the cyclopropyl substituents may enhance its biological efficacy. For instance:

Modification Effect on Activity
Increased steric hindranceMay improve receptor binding affinity
Alteration of cyclopropyl sizePotentially impacts pharmacokinetics and dynamics

This information can guide future synthetic efforts aimed at optimizing the compound's therapeutic profile.

Properties

IUPAC Name

N,6-dicyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7(1)9-5-10(12-6-11-9)13-8-3-4-8/h5-8H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQSXJWTNBJUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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